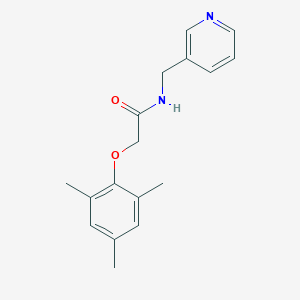

2-(mesityloxy)-N-(3-pyridinylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions tailored to introduce specific functional groups or structural motifs. For example, Barlow et al. (1991) described the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, highlighting the versatility of acetamide derivatives in chemical synthesis (Barlow et al., 1991). Similarly, Costello et al. (1991) explored the use of conformational analysis to develop potent opioid kappa agonists, demonstrating the importance of structural design in synthesizing active compounds (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their chemical and biological properties. Karim et al. (2005) synthesized complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide and characterized them using various spectroscopic techniques, providing insights into the molecular structure and coordination behavior of these compounds (Karim et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of acetamide derivatives are influenced by their structure. Rajagopal et al. (2003) reported on the synthesis and aqueous solution chemistry of a food-derived carcinogen model, showcasing the chemical reactivity of acetamide derivatives in different conditions (Rajagopal et al., 2003). Karade et al. (2014) synthesized bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide, evaluated for reactivation efficacy against organophosphorus nerve agents, highlighting the potential of acetamide derivatives in developing antidotes (Karade et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. Dawidowski et al. (2020) synthesized a new class of anticonvulsants from 2-aryl-2-(pyridin-2-yl)acetamides, demonstrating the relationship between molecular structure and physical properties in determining drug efficacy and safety (Dawidowski et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are influenced by the molecular structure of acetamide derivatives. Geetha et al. (2023) synthesized 2-(2-formylphenoxy)acetamide and conducted molecular docking studies to evaluate its antiviral activity against SARS-CoV-2, showing the potential of acetamide derivatives in drug discovery (Geetha et al., 2023).

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12-7-13(2)17(14(3)8-12)21-11-16(20)19-10-15-5-4-6-18-9-15/h4-9H,10-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVQKQPPNKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NCC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357123 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |

CAS RN |

4207-36-7 |

Source

|

| Record name | N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)

![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)